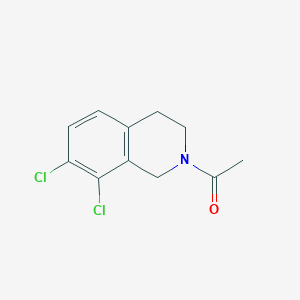

LZTR1-KRAS modulator 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61563-45-9 |

|---|---|

Molecular Formula |

C11H11Cl2NO |

Molecular Weight |

244.11 g/mol |

IUPAC Name |

1-(7,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |

InChI |

InChI=1S/C11H11Cl2NO/c1-7(15)14-5-4-8-2-3-10(12)11(13)9(8)6-14/h2-3H,4-6H2,1H3 |

InChI Key |

PSQATYDOUXPBMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Role of LZTR1 in Regulating the KRAS Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-zipper-like transcriptional regulator 1 (LZTR1) has emerged as a critical negative regulator of the proto-oncogenic KRAS signaling pathway. Operating as a substrate receptor for the Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, LZTR1 mediates the ubiquitination of RAS proteins, thereby controlling their stability, localization, and downstream signaling activity. Dysregulation of LZTR1 function, through genetic mutations, is implicated in the pathogenesis of developmental disorders such as Noonan syndrome and various cancers, including glioblastoma and schwannomatosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying LZTR1-mediated KRAS regulation, summarizes key quantitative data, details relevant experimental protocols, and presents visual workflows to facilitate further research and therapeutic development in this critical area of cell signaling and oncology.

Introduction: The LZTR1-KRAS Axis

The KRAS protein, a small GTPase, functions as a molecular switch in signal transduction pathways that govern cell proliferation, differentiation, and survival. Activating mutations in KRAS are among the most common drivers of human cancers.[1] The activity of KRAS is tightly controlled, and its dysregulation can lead to sustained signaling and oncogenesis.

LZTR1 is a member of the BTB-Kelch superfamily of proteins and serves as a substrate-specific adaptor for the CUL3-RING E3 ubiquitin ligase complex.[2][3][4] This complex targets specific proteins for ubiquitination, a post-translational modification that can lead to proteasomal degradation or altered protein function and localization.[5][6] LZTR1 directly interacts with RAS isoforms, including KRAS, and facilitates their ubiquitination.[7][8] This action of LZTR1 effectively acts as a "brake" on the KRAS signaling pathway, and loss of LZTR1 function leads to an accumulation of RAS proteins and hyperactivation of downstream pathways, such as the MAPK cascade.[4][6][7]

Mutations in LZTR1 are associated with a spectrum of human diseases. Germline mutations are a cause of Noonan syndrome, a RASopathy characterized by developmental abnormalities.[4][9] Somatic mutations and deletions of LZTR1 are found in various cancers, where they contribute to tumor progression.[10][11]

Quantitative Data on LZTR1-Mediated KRAS Regulation

The following tables summarize key quantitative findings from studies investigating the impact of LZTR1 on KRAS stability and signaling.

| Parameter | Wild-Type KRAS | Oncogenic KRAS Mutants (G12D, G13D, Q61H) | Citation |

| Interaction with LZTR1 | Strong Interaction | Significantly reduced interaction | [1] |

| Protein Half-life | Shorter half-life, depleted after 10 hours of CHX treatment | More stable, longer half-life | [12] |

| Response to LZTR1 Overexpression | Substantially decreased protein levels | Little to no change in protein levels | [12] |

| Ubiquitination Status | Ubiquitinated by LZTR1-CUL3 complex | Abrogated ubiquitination | [13] |

Table 1: Differential Regulation of Wild-Type vs. Oncogenic KRAS by LZTR1. This table highlights the key differences in how LZTR1 interacts with and regulates wild-type versus mutant KRAS. Oncogenic mutations in KRAS impair its association with LZTR1, leading to reduced ubiquitination and increased protein stability.

| LZTR1 Status | Effect on Wild-Type KRAS | Citation |

| LZTR1 Knockdown | Stabilization of KRAS-GFP expression | [14] |

| LZTR1 Overexpression with WT KRAS | Reduction of KRAS protein levels by ~50% after 1 hour of CHX treatment | [14] |

Table 2: Impact of LZTR1 Levels on Wild-Type KRAS Stability. This table quantifies the effect of altering LZTR1 expression on the stability of wild-type KRAS, demonstrating LZTR1's role in promoting its degradation.

Signaling Pathways and Experimental Workflows

LZTR1-Mediated KRAS Ubiquitination Pathway

Caption: LZTR1-mediated ubiquitination and degradation of active KRAS.

Experimental Workflow: APEX2 Proximity Labeling

Caption: Workflow for identifying KRAS-proximal proteins using APEX2.

Experimental Workflow: Co-Immunoprecipitation (Co-IP)

Caption: Co-Immunoprecipitation workflow to validate LZTR1-KRAS interaction.

Detailed Experimental Protocols

Cell Culture and Transfection

-

Cell Line: HEK293T cells are commonly used for their high transfection efficiency.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection:

-

Seed 5 x 10^6 HEK293T cells in a 10 cm dish.

-

The next day, transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.

-

For co-expression experiments, use appropriate amounts of plasmids encoding tagged LZTR1 (e.g., Myc-LZTR1) and KRAS (e.g., Flag-KRAS). For example, transfect with 1 µg of Flag-KRAS plasmid and varying concentrations (0.1-1.2 µg) of Myc-LZTR1 plasmid.[10][14]

-

Incubate cells for 24-48 hours post-transfection before harvesting for subsequent experiments.

-

Co-Immunoprecipitation (Co-IP)

-

Cell Lysis:

-

Wash transfected cells with ice-cold PBS.

-

Lyse cells in 1 ml of ice-cold IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors).[15]

-

Incubate on ice for 15 minutes.

-

Sonicate the lysate briefly (e.g., 2 x 10 seconds) to shear genomic DNA and place on ice.[15]

-

Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.[16]

-

-

Immunoprecipitation:

-

Transfer the supernatant to a new pre-chilled tube.

-

Add 1-2 µg of the primary antibody (e.g., anti-Flag M2 antibody for Flag-KRAS) and incubate with gentle rotation for 2-4 hours at 4°C.

-

Add 20-30 µl of pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads three times with 1 ml of ice-cold wash buffer (a less stringent version of the lysis buffer).

-

Elute the protein complexes by resuspending the beads in 30-50 µl of 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the tagged proteins (e.g., anti-Myc for LZTR1 and anti-Flag for KRAS).

-

In Vivo Ubiquitination Assay

-

Cell Treatment:

-

Co-transfect HEK293T cells with plasmids for HA-tagged Ubiquitin, Flag-KRAS, and Myc-LZTR1.

-

24 hours post-transfection, treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 6-8 hours to allow for the accumulation of ubiquitinated proteins.

-

-

Immunoprecipitation of KRAS:

-

Lyse the cells under denaturing conditions (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions.

-

Dilute the lysate 10-fold with a buffer lacking SDS to reduce the detergent concentration.

-

Perform immunoprecipitation for Flag-KRAS as described in the Co-IP protocol.

-

-

Detection of Ubiquitinated KRAS:

-

After elution, analyze the immunoprecipitated samples by Western blotting.

-

Probe the membrane with an anti-HA antibody to detect ubiquitinated KRAS, which will appear as a high-molecular-weight smear.

-

Re-probe the membrane with an anti-Flag antibody to confirm the immunoprecipitation of KRAS.

-

Cycloheximide (CHX) Chase Assay

-

Cell Preparation:

-

Transfect HEK293T cells with plasmids for KRAS (wild-type or mutant) and with or without LZTR1.

-

-

CHX Treatment:

-

Time Course Harvest:

-

Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8, 10 hours).

-

-

Analysis:

-

Prepare cell lysates and perform Western blotting for KRAS and a loading control (e.g., Actin or GAPDH).

-

Quantify the band intensities for KRAS at each time point and normalize to the loading control.

-

Plot the relative KRAS protein levels against time to determine the protein half-life.

-

APEX2 Proximity Labeling

-

Construct Generation:

-

Generate a fusion construct of KRAS with APEX2 (e.g., KRAS-APEX2) in a suitable expression vector.

-

-

Cell Transfection and Labeling:

-

Transfect HEK293T cells with the KRAS-APEX2 construct.

-

24 hours post-transfection, incubate the cells with 500 µM biotin-phenol for 30 minutes.[14]

-

Initiate the labeling reaction by adding 1 mM H2O2 for 1 minute.[14]

-

Quench the reaction with an antioxidant buffer (e.g., 10 mM sodium ascorbate, 10 mM sodium azide).

-

-

Capture of Biotinylated Proteins:

-

Lyse the cells and perform a pull-down of biotinylated proteins using streptavidin-coated magnetic beads.

-

-

Mass Spectrometry Analysis:

-

Elute the captured proteins and digest them into peptides (e.g., on-bead digestion).

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were in close proximity to KRAS.

-

Conclusion and Future Directions

The LZTR1-CUL3 E3 ligase complex is a key regulator of KRAS signaling, and its inactivation is a significant event in the development of RAS-driven diseases. The methodologies outlined in this guide provide a robust framework for investigating the intricate molecular details of this interaction. Future research should focus on elucidating the precise structural basis of LZTR1-KRAS recognition, identifying other potential substrates of the LZTR1-CUL3 complex that may modulate KRAS signaling, and exploring therapeutic strategies to restore LZTR1 function or target the consequences of its loss in cancer and RASopathies. The development of small molecules that can modulate the LZTR1-KRAS interaction holds promise for novel therapeutic interventions against KRAS-driven malignancies.

References

- 1. life-science-alliance.org [life-science-alliance.org]

- 2. Identification of Protein Partners by APEX2 Proximity Labeling | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. LZTR1: A promising adaptor of the CUL3 family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LZTR1 is a regulator of RAS ubiquitination and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Mutations in LZTR1 drive human disease by dysregulating RAS ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oncogenic mutations of KRAS modulate its turnover by the CUL3/LZTR1 E3 ligase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. origene.com [origene.com]

The Impact of LZTR1 Mutations on KRAS-Driven Tumorigenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine zipper-like transcriptional regulator 1 (LZTR1) has emerged as a critical regulator of the RAS-MAPK signaling pathway, a cascade frequently dysregulated in human cancers. As a substrate adaptor for the CULLIN-3 (CUL3) E3 ubiquitin ligase complex, LZTR1 mediates the ubiquitination of RAS proteins, including KRAS, thereby modulating their activity and stability. Loss-of-function mutations in LZTR1 are implicated in a variety of inherited and somatic disorders, including Noonan syndrome and various cancers where they often co-occur with oncogenic KRAS mutations. This guide provides an in-depth technical overview of the molecular mechanisms by which LZTR1 mutations impact KRAS-driven tumorigenesis, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The LZTR1-CUL3 E3 Ligase Complex and KRAS Regulation

LZTR1 functions as a key component of a CUL3-based E3 ubiquitin ligase complex, which is responsible for attaching ubiquitin molecules to substrate proteins, targeting them for various cellular fates.[1][2] In the context of RAS signaling, LZTR1 directly recognizes and binds to RAS GTPases.[1][2] This interaction facilitates their ubiquitination, a post-translational modification that can lead to either proteasomal degradation or altered subcellular localization and signaling activity.[3][4][5]

Mutations in LZTR1 can disrupt the formation or function of this E3 ligase complex, leading to impaired KRAS ubiquitination.[1][6] This results in the accumulation of active, GTP-bound KRAS at the plasma membrane, leading to sustained downstream signaling through the MAPK and other effector pathways, thereby promoting cell proliferation, survival, and tumorigenesis.[1][2][7]

Signaling Pathway Overview

The canonical RAS-MAPK signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the recruitment of guanine nucleotide exchange factors (GEFs) that catalyze the exchange of GDP for GTP on RAS proteins, including KRAS. GTP-bound KRAS then activates downstream effectors such as RAF, MEK, and ERK. LZTR1, as part of the CUL3 E3 ligase complex, acts as a negative regulator of this pathway by targeting KRAS for ubiquitination.

Caption: LZTR1-mediated regulation of the KRAS-MAPK signaling pathway.

Quantitative Impact of LZTR1 Mutations

Studies have demonstrated that loss of LZTR1 function leads to a quantifiable increase in RAS activity and downstream signaling. This is often measured by assessing the levels of phosphorylated MEK and ERK, which are indicative of pathway activation.

| Experimental System | LZTR1 Status | Effect on KRAS Ubiquitination | Effect on pMEK/pERK Levels | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Lztr1 knockout | Decreased | Increased | [1] |

| Human Embryonic Kidney (HEK) 293T cells | LZTR1 knockdown | Decreased | Increased | [1] |

| Chronic Myeloid Leukemia (CML) cell lines | LZTR1 inactivation | Decreased | Enhanced MAPK pathway activation | [2] |

| Noonan Syndrome patient-derived cells | Dominant LZTR1 mutations | Not directly measured | Enhanced stimulus-dependent ERK phosphorylation | [7] |

| Lung Adenocarcinoma (LUAD) | Co-occurrence of LZTR1 loss and KRAS mutations | Inferred decrease | Associated with accelerated tumor progression | [8] |

Experimental Protocols

In Vivo Ubiquitination Assay

This protocol is designed to detect the ubiquitination of KRAS in cultured cells.

Materials:

-

HEK293T cells

-

Plasmids: Flag-tagged KRAS, His-tagged Ubiquitin, and V5-tagged LZTR1

-

Lipofectamine 2000 (or other transfection reagent)

-

Cell lysis buffer (2% SDS, 150 mM NaCl, 10 mM Tris-HCl, pH 8.0) with protease inhibitors

-

Ni-NTA agarose beads

-

Wash buffer (10 mM Tris-HCl, pH 8.0, 1 M NaCl, 1 mM EDTA, 1% NP-40)

-

SDS-PAGE gels and Western blotting apparatus

-

Antibodies: anti-Flag, anti-HA (for His-Ub), anti-V5, and appropriate secondary antibodies

-

Proteasome inhibitor (e.g., MG-132) (optional)

Procedure:

-

Cell Transfection: Co-transfect HEK293T cells with plasmids expressing Flag-KRAS, His-Ub, and V5-LZTR1 using a suitable transfection reagent.

-

Cell Treatment (Optional): Prior to harvesting, treat cells with a proteasome inhibitor like MG-132 (5-25 µM for 1-2 hours) to increase the amount of ubiquitinated protein.[9]

-

Cell Lysis: Lyse the cells in a stringent lysis buffer to denature proteins and disrupt non-covalent interactions.[10]

-

Immunoprecipitation: Incubate the cell lysates with Ni-NTA agarose beads overnight at 4°C to pull down His-tagged ubiquitinated proteins.

-

Washing: Wash the beads extensively with a high-salt wash buffer to remove non-specifically bound proteins.[10]

-

Elution and Western Blotting: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with an anti-Flag antibody to detect ubiquitinated KRAS. The presence of a high molecular weight smear or distinct bands above the expected size of KRAS indicates ubiquitination.

References

- 1. Mutations in LZTR1 drive human disease by dysregulating RAS ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LZTR1 is a regulator of RAS ubiquitination and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. LZTR1: A promising adaptor of the CUL3 family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LZTR1 facilitates polyubiquitination and degradation of RAS-GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]

- 10. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Biology of the LZTR1-KRAS Protein Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and functional relationship between the Leucine-zipper-like transcriptional regulator 1 (LZTR1) and the KRAS proto-oncogene. It details the molecular mechanisms of their interaction, the role of this complex in cellular signaling, and the implications for diseases such as Noonan syndrome and schwannomatosis. This document also provides detailed experimental protocols for studying this critical protein-protein interaction.

Introduction

The interaction between LZTR1 and KRAS is a key regulatory node in the RAS/MAPK signaling pathway, a critical cascade that controls cell proliferation, differentiation, and survival.[1][2] LZTR1 functions as a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, which targets RAS proteins for ubiquitination and subsequent proteasomal degradation.[3][4][5] This activity of LZTR1 acts as a crucial brake on RAS signaling, and its dysregulation is implicated in several human diseases.

KRAS, a small GTPase, cycles between an active GTP-bound state and an inactive GDP-bound state.[6][7] Activating mutations in KRAS are among the most common drivers of human cancers, locking the protein in a constitutively active state and leading to uncontrolled cell growth.[8][9] LZTR1 preferentially recognizes and binds to the inactive, GDP-bound form of RAS proteins.[3]

Mutations in LZTR1 can lead to a loss of its tumor suppressor function, resulting in the accumulation of active RAS and the hyperactivation of the MAPK pathway.[1][10] Germline mutations in LZTR1 are associated with developmental disorders like Noonan syndrome and a predisposition to tumors in schwannomatosis.[11][12][13][14]

This guide will explore the structural basis of the LZTR1-KRAS interaction, present quantitative binding data, and provide detailed protocols for its experimental investigation.

Structural Overview of the LZTR1-KRAS Complex

The interaction between LZTR1 and KRAS is primarily mediated by the Kelch domain of LZTR1.[1][3] LZTR1 is an atypical BTB-Kelch protein, featuring an N-terminal Kelch domain followed by two BTB/POZ domains.[10][15] The Kelch domain forms a β-propeller structure that serves as the substrate recognition site for RAS proteins.[15] The BTB domains are responsible for dimerization and binding to CUL3, thereby recruiting the E3 ligase machinery.[1]

Crystal structures of the LZTR1 Kelch domain in complex with various RAS isoforms, including KRAS, have been resolved.[3][16] These structures reveal that LZTR1 specifically recognizes the switch I and switch II regions of RAS proteins, which are key conformational elements that differ between the GDP- and GTP-bound states.[3] This structural arrangement explains the preference of LZTR1 for the inactive GDP-bound state of RAS.[3]

The interface between LZTR1 and KRAS is a potential target for the development of novel therapeutics, such as molecular glues, aimed at promoting the degradation of oncogenic KRAS.[3][16]

Quantitative Analysis of LZTR1-RAS Interaction

The binding affinity of LZTR1 for various RAS isoforms has been quantified, highlighting its specificity. The following table summarizes the dissociation constants (KD) for the interaction between the LZTR1 Kelch domain and different RAS proteins in their GDP- and GTP-analogue (GMPPNP)-bound states.

| RAS Isoform | Nucleotide State | Binding Affinity (KD) | Reference |

| RIT1 | GDP | High | [3] |

| MRAS | GDP | High | [3] |

| KRAS | GDP | Weaker than RIT1/MRAS | [3] |

| HRAS | GDP | Weaker than RIT1/MRAS | [3] |

| NRAS | GDP | Weaker than RIT1/MRAS | [3] |

| RIT1 | GMPPNP | No significant binding | [3] |

| MRAS | GMPPNP | No significant binding | [3] |

| KRAS | GMPPNP | No significant binding | [3] |

| HRAS | GMPPNP | No significant binding | [3] |

| NRAS | GMPPNP | No significant binding | [3] |

Note: Specific numerical values for KD can be found in the cited literature. The table indicates the relative affinities as described.

Signaling Pathway

The LZTR1-KRAS interaction is a central component of the RAS/MAPK signaling pathway. The following diagram illustrates the canonical pathway and the regulatory role of the LZTR1/CUL3 E3 ligase complex.

Caption: RAS/MAPK signaling regulated by LZTR1-mediated ubiquitination.

Experimental Protocols

Investigating the LZTR1-KRAS interaction is crucial for understanding its biological role and for drug development. Below are detailed protocols for key experiments.

Co-Immunoprecipitation of Endogenous LZTR1 and KRAS

This protocol describes the immunoprecipitation of endogenous LZTR1 to detect its interaction with endogenous KRAS in mammalian cells.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-LZTR1 antibody (for immunoprecipitation)

-

Anti-KRAS antibody (for Western blotting)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (whole-cell lysate) to a new tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Pellet the beads and transfer the pre-cleared lysate to a new tube.

-

Add the anti-LZTR1 antibody to the lysate and incubate overnight at 4°C on a rotator.

-

Add fresh protein A/G beads and incubate for 2-4 hours at 4°C on a rotator.

-

Pellet the beads and wash them 3-5 times with ice-cold wash buffer.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the anti-KRAS antibody.

-

Detect the signal using a suitable secondary antibody and chemiluminescent substrate.

-

Experimental Workflow for Co-Immunoprecipitation

The following diagram outlines the workflow for the co-immunoprecipitation experiment described above.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Clinical Relevance of KRAS in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis for LZTR1 Recognition of RAS GTPases for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. LZTR1: A promising adaptor of the CUL3 family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The current understanding of KRAS protein structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Research Portal - The role of LZTR1 in RAS-driven tumorigenesis [research.kuleuven.be]

- 9. revvity.com [revvity.com]

- 10. academic.oup.com [academic.oup.com]

- 11. LZTR1 gene: MedlinePlus Genetics [medlineplus.gov]

- 12. researchgate.net [researchgate.net]

- 13. Expanding the mutational spectrum of LZTR1 in schwannomatosis [escholarship.org]

- 14. Mutations in LZTR1 add to the complex heterogeneity of schwannomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. rcsb.org [rcsb.org]

An In-Depth Technical Guide to the LZTR1-Mediated Ubiquitination and Degradation of KRAS

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The proto-oncogene KRAS is a central node in signaling pathways that drive cellular proliferation and survival. Its aberrant activation, primarily through mutation, is a hallmark of approximately 30% of human solid tumors.[1] The stability and activity of KRAS are tightly regulated by post-translational modifications, among which ubiquitination has emerged as a critical mechanism. This guide provides a comprehensive overview of the role of Leucine Zipper-like Transcription Regulator 1 (LZTR1) as a key component of a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex that targets KRAS for proteasomal degradation. We will delve into the molecular mechanics of this interaction, the impact of oncogenic KRAS mutations on this regulatory axis, and detailed protocols for key experimental assays used to investigate this pathway.

The Core Mechanism: LZTR1 as a Substrate Adaptor for KRAS

LZTR1 is a member of the BTB-Kelch superfamily and functions as a substrate-specific adaptor for the CUL3-RING E3 ubiquitin ligase complex.[2][3] This complex is a crucial component of the ubiquitin-proteasome system (UPS), which selectively tags proteins for degradation.

The LZTR1-CUL3 E3 ligase complex orchestrates the ubiquitination and subsequent degradation of several members of the RAS superfamily, including KRAS.[2] The process is initiated by the Kelch domains of LZTR1, which directly recognize and bind to RAS proteins.[2] This interaction recruits the entire E3 ligase machinery, leading to the covalent attachment of a polyubiquitin chain to KRAS. This polyubiquitination serves as a signal for the 26S proteasome to recognize and degrade the KRAS protein, thereby terminating its signaling output.[3][4] Structural and biochemical analyses reveal that LZTR1 preferentially binds to the inactive, GDP-bound conformation of RAS GTPases.[5]

The LZTR1-CUL3-KRAS Signaling Pathway

The LZTR1-mediated degradation pathway acts as a crucial tumor-suppressive mechanism by maintaining physiological levels of KRAS. In a functional state, LZTR1, as part of the CUL3 complex, binds to wild-type (WT) KRAS, leading to its polyubiquitination and degradation. This action suppresses the downstream RAS/MAPK signaling pathway, which controls cell proliferation and growth.[2]

Disruption by Oncogenic KRAS Mutations

A significant finding is that oncogenic mutations in KRAS, such as G12D, G13D, and Q61H, disrupt this regulatory mechanism.[1][6] These mutations lock KRAS in a constitutively active, GTP-bound state and, critically, abrogate its association with LZTR1.[1][7] This loss of interaction prevents the ubiquitination and subsequent degradation of mutant KRAS.[8] The consequence is the stabilization and accumulation of oncogenic KRAS, leading to sustained and uncontrolled activation of downstream effector pathways, a key driver of tumorigenesis.[1][9]

There also appears to be a direct feedback loop between wild-type KRAS and LZTR1, where the protein levels of each affect the other's stability.[1][10][11] This regulatory circuit is disconnected by KRAS mutations, further contributing to the oncogenic phenotype.[12][13]

Quantitative Data Presentation

The biochemical and cellular interactions governing the LZTR1-KRAS axis have been quantified through various studies. The following tables summarize key data regarding binding affinities and protein stability.

Table 1: Binding Affinities of LZTR1 with RAS Family Members

Structural and biophysical studies have determined the binding affinities (dissociation constant, KD) between the LZTR1 Kelch domain and various RAS isoforms in their inactive (GDP-bound) and active (GMPPNP-bound, a non-hydrolyzable GTP analog) states.

| RAS Isoform | Nucleotide State | Binding Affinity (KD, µM) | Citation |

| RIT1 | GDP | 0.2 ± 0.01 | [5] |

| RIT1 | GMPPNP | > 500 | [5] |

| MRAS | GDP | 0.3 ± 0.02 | [5] |

| MRAS | GMPPNP | > 500 | [5] |

| KRAS | GDP | 3.3 ± 0.3 | [5] |

| KRAS | GMPPNP | > 500 | [5] |

| HRAS | GDP | 10.5 ± 1.0 | [5] |

| NRAS | GDP | 11.0 ± 1.2 | [5] |

Data highlights the strong preference of LZTR1 for the GDP-bound state of RAS proteins.

Table 2: Relative Stability of Wild-Type vs. Oncogenic Mutant KRAS

Cycloheximide (CHX) chase assays are used to measure protein half-life by inhibiting new protein synthesis. These experiments demonstrate that oncogenic KRAS mutants are significantly more stable than their wild-type counterpart, a difference that is dependent on LZTR1.

| KRAS Form | LZTR1 Presence | Relative Protein Level after CHX Treatment | Observation | Citation |

| WT KRAS | Endogenous | Decreases significantly over time | Shorter half-life due to LZTR1-mediated degradation. | [1] |

| Mutant KRAS (G12D, G13D, Q61H) | Endogenous | Remains stable over time | Longer half-life due to escape from LZTR1-mediated degradation. | [1] |

| WT KRAS | LZTR1 Overexpression | Reduced by ~50% after 1 hour | Degradation is enhanced. | [1] |

| Mutant KRAS (G12D, G13D, Q61H) | LZTR1 Overexpression | Minimal or no change | Mutants are resistant to LZTR1-mediated degradation. | [1] |

| WT KRAS | LZTR1 Knockdown | Stabilized / Increased levels | Degradation is inhibited. | [1][10] |

Experimental Protocols

Investigating the LZTR1-KRAS interaction requires specific biochemical and cell biology techniques. Below are detailed protocols for the key experiments discussed.

Co-Immunoprecipitation (Co-IP) to Detect LZTR1-KRAS Interaction

This protocol is used to determine if two proteins physically interact within a cell.

Methodology:

-

Cell Culture and Lysis:

-

Culture cells (e.g., HEK293T) expressing tagged proteins of interest (e.g., FLAG-KRAS).

-

Wash cells twice with ice-cold PBS.[14]

-

Lyse cells by adding cold RIPA lysis buffer containing protease and phosphatase inhibitors.[14]

-

Scrape cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

-

-

Lysate Pre-clearing:

-

Transfer the supernatant to a new tube.

-

Add 20-30 µL of a 50% slurry of Protein A/G agarose beads and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.[15]

-

Centrifuge to pellet the beads and transfer the pre-cleared supernatant to a fresh tube.

-

-

Immunoprecipitation:

-

Add 1-5 µg of the primary antibody (e.g., anti-FLAG antibody) to the pre-cleared lysate.

-

Incubate with gentle rotation for 4 hours to overnight at 4°C.[16]

-

-

Immunocomplex Capture and Washes:

-

Elution and Analysis:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 40-60 µL of 2x Laemmli SDS sample buffer and boil at 95-100°C for 5-10 minutes to elute the proteins.

-

Analyze the eluate by SDS-PAGE and Western blotting, probing with an antibody against the suspected interacting partner (e.g., anti-LZTR1).

-

Cycloheximide (CHX) Chase Assay to Measure KRAS Protein Half-Life

This assay measures the stability of a protein by blocking its synthesis and observing its degradation over time.[17][18]

Methodology:

-

Cell Seeding: Plate cells at an appropriate density to allow for multiple time points.

-

CHX Treatment:

-

Time Course Collection:

-

Incubate the remaining cells at 37°C.

-

Harvest cells at subsequent time points (e.g., 1, 2, 4, 8, 12 hours). The duration depends on the expected protein half-life.[17]

-

-

Sample Preparation:

-

For each time point, wash the collected cells with cold PBS and lyse them using RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

-

Western Blot Analysis:

-

Separate equal amounts of protein from each time point by SDS-PAGE.

-

Transfer to a membrane and perform a Western blot using an anti-KRAS antibody.

-

Also probe for a stable loading control protein (e.g., Actin, Tubulin, or GAPDH).

-

Quantify the KRAS band intensity at each time point (normalized to the loading control) to determine the rate of degradation.[17]

-

In Vitro Ubiquitination Assay

This assay directly tests the ability of the LZTR1-CUL3 complex to ubiquitinate KRAS in a cell-free system.[20][21]

Methodology:

-

Reagent Preparation:

-

Purify recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D1), E3 ligase complex components (LZTR1, CUL3/RBX1), the substrate (KRAS), and ubiquitin (often His- or FLAG-tagged).

-

-

Reaction Setup:

-

In a microcentrifuge tube, assemble the reaction mixture in a total volume of 30-50 µL. A typical reaction contains:

-

Include negative controls, such as reactions lacking E1, E3, or ATP.

-

-

Incubation:

-

Reaction Termination and Analysis:

-

Stop the reaction by adding 5x SDS loading buffer.[22]

-

Boil the samples at 95-100°C for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and Western blot.

-

Probe with an anti-KRAS antibody to detect a ladder of higher molecular weight bands corresponding to polyubiquitinated KRAS. An anti-ubiquitin antibody can also be used.

-

Logical Relationship: Consequences of LZTR1 Inactivation

The loss of LZTR1 function, either through mutation or deletion, has a clear and direct impact on KRAS regulation and downstream signaling. This logical flow underscores its role as a tumor suppressor.

Inactivation of LZTR1 prevents the proper ubiquitination of RAS proteins.[24][25] This leads directly to two critical events: an increase in KRAS protein stability and an enhancement of its localization to the plasma membrane, where it is active.[24][25] Both events contribute to the accumulation of active, GTP-bound KRAS, resulting in hyperactivation of the MAPK and other downstream pathways, ultimately promoting cell proliferation and tumorigenesis.[2][26]

Conclusion and Therapeutic Implications

LZTR1 is a bona fide regulator of KRAS stability and signaling, acting as the substrate recognition component of a CUL3-based E3 ligase.[24][27] Its preferential targeting of wild-type, GDP-bound KRAS for degradation establishes it as a key tumor suppressor in the RAS pathway. The finding that oncogenic KRAS mutants evade this degradation mechanism by abrogating their interaction with LZTR1 highlights a crucial vulnerability that contributes to their oncogenic potency.[1][6]

For drug development professionals, this pathway presents novel therapeutic opportunities. Strategies aimed at restoring or enhancing the LZTR1-KRAS interaction could selectively induce the degradation of KRAS. The development of "molecular glue" compounds that stabilize the LZTR1-mutant KRAS interface is an attractive, albeit challenging, therapeutic strategy that could transform the landscape of KRAS-driven cancers.[27][28] Understanding the detailed experimental protocols outlined in this guide is the first step toward interrogating this pathway and developing such next-generation therapeutics.

References

- 1. Oncogenic mutations of KRAS modulate its turnover by the CUL3/LZTR1 E3 ligase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. LZTR1 facilitates polyubiquitination and degradation of RAS-GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural Basis for LZTR1 Recognition of RAS GTPases for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. life-science-alliance.org [life-science-alliance.org]

- 9. Research Portal - The role of LZTR1 in RAS-driven tumorigenesis [research.kuleuven.be]

- 10. Oncogenic mutations of KRAS modulate its turnover by the CUL3/LZTR1 E3 ligase complex | Life Science Alliance [life-science-alliance.org]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. assaygenie.com [assaygenie.com]

- 17. Cycloheximide chase - Wikipedia [en.wikipedia.org]

- 18. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]

- 19. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. docs.abcam.com [docs.abcam.com]

- 21. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 22. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro Protein Ubiquitination Assays [bio-protocol.org]

- 24. LZTR1 is a regulator of RAS ubiquitination and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. LZTR1 is a regulator of RAS ubiquitination and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. "The GSK3 Kinase and LZTR1 Protein Regulate the Stability of Ras Family" by Chitra Palanivel, Neha Chaudhary et al. [digitalcommons.unmc.edu]

- 27. Structural basis for LZTR1 recognition of RAS GTPases for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Cellular Localization and Trafficking of the LZTR1-KRAS Complex

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Leucine zipper-like transcriptional regulator 1 (LZTR1) has emerged as a critical regulator of the RAS-MAPK signaling pathway, primarily through its interaction with KRAS and other RAS isoforms. As a substrate adaptor for the CUL3 E3 ubiquitin ligase complex, LZTR1 mediates the ubiquitination of KRAS, thereby influencing its subcellular localization, stability, and downstream signaling activity. Dysregulation of the LZTR1-KRAS axis, often through genetic mutations in either protein, is implicated in various human diseases, including Noonan syndrome and several types of cancer. This technical guide provides a comprehensive overview of the cellular localization and trafficking of the LZTR1-KRAS complex, details key experimental methodologies used in its study, and presents quantitative data and signaling pathway diagrams to facilitate a deeper understanding of this crucial interaction for therapeutic development.

Cellular Localization of LZTR1 and KRAS

LZTR1 is predominantly localized to the Golgi apparatus, where it is thought to contribute to the structural stability of this organelle.[1][2][3][4][5] Unlike many other BTB-kelch proteins, LZTR1 does not appear to colocalize with actin filaments.[1][5] Its association with the Golgi is mediated by its second BTB/POZ domain.[1][5]

KRAS, a small GTPase, is primarily localized to the plasma membrane, where it engages with downstream effectors to activate signaling cascades.[6][7] However, KRAS also dynamically traffics through other cellular compartments, including the Golgi apparatus and endomembranes.

The interaction between LZTR1 and KRAS is crucial for regulating the amount of active KRAS at the plasma membrane. Inactivation of LZTR1 leads to an enhanced localization of KRAS to the plasma membrane, suggesting that LZTR1 plays a key role in removing KRAS from this location.[6][7][8]

The LZTR1-CUL3 E3 Ubiquitin Ligase Complex and KRAS Trafficking

LZTR1 functions as a substrate-specific adaptor for a Cullin-RING E3 ubiquitin ligase complex containing CUL3.[2][4][9][10] This complex, often referred to as the CUL3-LZTR1 ligase, targets RAS proteins for ubiquitination.[6][7]

The trafficking of KRAS is intricately linked to its ubiquitination status, which is controlled by the LZTR1-CUL3 complex. The process can be summarized as follows:

-

Recognition and Binding: LZTR1 recognizes and binds to RAS proteins. This interaction is thought to occur at the Golgi apparatus.

-

Ubiquitination: As part of the CUL3 E3 ligase complex, LZTR1 facilitates the attachment of ubiquitin chains to KRAS.[6][11] Specific lysine residues on RAS, such as K170 on HRAS, have been identified as ubiquitination sites.[8][9][11] The polyubiquitin chains can include various linkages, such as K48, K63, and K33, suggesting multiple potential fates for the modified KRAS.[11]

-

Altered Localization and Degradation: Ubiquitination of KRAS by the LZTR1-CUL3 complex has two primary consequences:

-

Reduced Membrane Association: Ubiquitination attenuates the association of KRAS with the plasma membrane, leading to its removal from this active signaling compartment.[8][9][11]

-

Proteasomal Degradation: The ubiquitinated KRAS can be targeted for degradation by the proteasome, thereby reducing the total cellular pool of KRAS.[8][11] There is also some evidence suggesting a potential role for autophagy in this process, though the primary mechanism appears to be proteasomal.[11]

-

Impact of Mutations on the LZTR1-KRAS Complex

Mutations in both LZTR1 and KRAS have significant implications for the localization and trafficking of the complex, often leading to hyperactivation of the RAS-MAPK pathway.

-

LZTR1 Mutations: Disease-associated mutations in LZTR1, found in conditions like Noonan syndrome and schwannomatosis, can disrupt the function of the CUL3-LZTR1 complex.[6][12][13] These mutations may impair the binding of LZTR1 to CUL3 or its interaction with RAS proteins.[9][13] The consequence is reduced ubiquitination of KRAS, leading to its accumulation at the plasma membrane and constitutive activation of downstream signaling.[6][7]

-

KRAS Mutations: Oncogenic mutations in KRAS (e.g., G12D, G13D, Q61H) are prevalent in many cancers.[12][14][15] These mutations lock KRAS in a constitutively active, GTP-bound state. A key finding is that these oncogenic KRAS mutants show a markedly reduced interaction with LZTR1.[8][14][15][16][17][18] This abrogation of binding prevents their ubiquitination and subsequent degradation, contributing to their oncogenic potential.

Quantitative Data on LZTR1-KRAS Interaction and Trafficking

The following tables summarize key quantitative findings from studies on the LZTR1-KRAS complex.

Table 1: Effect of LZTR1 Inactivation on KRAS Localization

| Condition | KRAS Localization | Reference |

| Wild-type LZTR1 | Predominantly Golgi and endomembranes, with a regulated pool at the plasma membrane. | [6][7] |

| LZTR1 Inactivation/Knockdown | Enhanced localization at the plasma membrane. | [6][7][8] |

Table 2: Half-life of Wild-type vs. Oncogenic Mutant KRAS

| KRAS Variant | Relative Half-life | Observation | Reference |

| Wild-type KRAS | Shorter | Degraded more rapidly, with significant depletion after 10 hours of cycloheximide treatment. | [8] |

| Oncogenic Mutants (G12D, G13D, Q61H) | Longer | More stable and resistant to degradation. | [8] |

Table 3: Interaction of LZTR1 with KRAS Variants

| KRAS Variant | Interaction with LZTR1 | Consequence | Reference |

| Wild-type KRAS | Interacts | Subject to ubiquitination and degradation/trafficking away from the plasma membrane. | [8][16] |

| Oncogenic Mutants (G12D, G13D, Q61H) | Reduced/Abrogated | Escapes LZTR1-mediated regulation, leading to increased stability and signaling. | [8][14][15][16][17][18] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the LZTR1-KRAS complex. Below are protocols for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect LZTR1-KRAS Interaction

-

Cell Lysis: Lyse cells expressing tagged or endogenous LZTR1 and KRAS in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (e.g., anti-FLAG for FLAG-tagged KRAS) overnight at 4°C.

-

Bead Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complex.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against both proteins of interest to confirm their interaction.

In Vivo Ubiquitination Assay

-

Transfection: Co-transfect cells with expression vectors for HA-tagged ubiquitin, FLAG-tagged KRAS, and Myc-tagged LZTR1.

-

Proteasome Inhibition: Treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.

-

Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.

-

Immunoprecipitation: Immunoprecipitate the protein of interest (e.g., FLAG-KRAS) using an appropriate antibody.

-

Washing: Perform stringent washes to remove non-covalently associated proteins.

-

Western Blotting: Elute and analyze the immunoprecipitated proteins by Western blotting. Probe the membrane with an anti-HA antibody to detect ubiquitinated KRAS, which will appear as a high-molecular-weight smear.

Proximity-Ligation Assay (PLA) and Proximity Biotinylation (BioID/APEX-2)

These techniques are used to study protein-protein interactions in their native cellular environment.

-

PLA:

-

Fix and permeabilize cells.

-

Incubate with primary antibodies against LZTR1 and KRAS raised in different species.

-

Add secondary antibodies conjugated with oligonucleotide probes (PLA probes).

-

If the proteins are in close proximity, the probes can be ligated to form a circular DNA template.

-

Amplify the circular DNA via rolling-circle amplification.

-

Detect the amplified product with fluorescently labeled oligonucleotides, which appear as distinct fluorescent spots.

-

-

BioID/APEX-2:

-

Generate a fusion construct of one protein of interest (e.g., KRAS) with a promiscuous biotin ligase (BirA*) or an ascorbate peroxidase (APEX-2).

-

Express the fusion protein in cells.

-

For BioID, supplement the culture medium with biotin. For APEX-2, add biotin-phenol and briefly treat with hydrogen peroxide.

-

The ligase/peroxidase will biotinylate proteins in close proximity to the fusion protein.

-

Lyse the cells and capture the biotinylated proteins using streptavidin beads.

-

Identify the captured proteins by mass spectrometry.

-

Cycloheximide (CHX) Chase Assay for Protein Stability

-

Transfect or treat cells as required for the experiment.

-

Add cycloheximide (a protein synthesis inhibitor) to the culture medium.

-

Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours).

-

Lyse the cells and equalize the total protein concentration for each sample.

-

Analyze the levels of the protein of interest by Western blotting.

-

Quantify the band intensities to determine the rate of protein degradation and calculate the protein's half-life.[16]

Visualizations: Signaling Pathways and Experimental Workflows

LZTR1-Mediated Regulation of KRAS Signaling

Caption: LZTR1-CUL3 complex ubiquitinates KRAS, leading to its degradation and reduced MAPK signaling.

Experimental Workflow for Analyzing LZTR1's Effect on KRAS Stability

References

- 1. The BTB-kelch protein LZTR-1 is a novel Golgi protein that is degraded upon induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LZTR1 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. LZTR1 - Wikipedia [en.wikipedia.org]

- 4. medlineplus.gov [medlineplus.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. LZTR1 is a regulator of RAS ubiquitination and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LZTR1 is a regulator of RAS ubiquitination and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Mutations in LZTR1 drive human disease by dysregulating RAS ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mutations in LZTR1 drive human disease by dysregulating RAS ubiquitination. | BioGRID [thebiogrid.org]

- 11. LZTR1 facilitates polyubiquitination and degradation of RAS-GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Portal - The role of LZTR1 in RAS-driven tumorigenesis [research.kuleuven.be]

- 13. academic.oup.com [academic.oup.com]

- 14. Oncogenic mutations of KRAS modulate its turnover by the CUL3/LZTR1 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Oncogenic mutations of KRAS modulate its turnover by the CUL3/LZTR1 E3 ligase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

Role of LZTR1 in developmental disorders linked to KRAS

An In-depth Technical Guide on the Role of LZTR1 in Developmental Disorders Linked to KRAS

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Leucine-zipper-like transcriptional regulator 1 (LZTR1) is a key component of a Cullin 3 (CUL3)-RING E3 ubiquitin ligase complex, functioning as a substrate adaptor protein.[1][2][3] A growing body of evidence has established its critical role as a negative regulator of the RAS/MAPK signaling pathway.[4][5][6] LZTR1 mediates the polyubiquitination and subsequent proteasomal degradation of RAS GTPases, including KRAS, thereby controlling cellular proliferation and differentiation.[7][8][9] Germline mutations in the LZTR1 gene disrupt this crucial regulatory function, leading to hyperactivation of the RAS/MAPK pathway and causing developmental disorders known as RASopathies, most notably Noonan syndrome.[4][10][11] Furthermore, loss-of-function mutations in LZTR1 are a primary cause of schwannomatosis, a tumor predisposition syndrome.[12][13][14] This guide provides a detailed examination of the molecular mechanisms underpinning LZTR1's function, its interaction with KRAS, the pathological consequences of its mutation, and the experimental methodologies used to investigate these processes.

**1. Molecular Mechanism of LZTR1 Function

LZTR1 is a member of the BTB-Kelch superfamily of proteins.[1][2] Its structure is essential to its function:

-

Kelch Domains: The N-terminus of LZTR1 contains six Kelch motifs that form a β-propeller structure. This domain is responsible for recognizing and binding to specific substrates, including RAS proteins.[2][5][7][15]

-

BTB/BACK Domains: The C-terminus features two Broad-Complex, Tramtrack, and Bric-a-brac (BTB) domains and a C-terminal Kelch (BACK) domain. These domains mediate the interaction with CUL3, anchoring LZTR1 to the ubiquitin ligase complex.[2][5][7][16]

As a substrate adaptor, LZTR1 recruits RAS proteins to the CUL3 E3 ligase machinery, which then catalyzes the attachment of ubiquitin chains to the RAS protein, targeting it for degradation by the proteasome.[8][9][17] This action effectively reduces the cellular pool of RAS, dampening downstream signaling through the MAPK pathway (RAF-MEK-ERK).[1][4][18]

Signaling Pathway Diagram

Quantitative Data: LZTR1 Mutations and KRAS Interaction

Mutations in LZTR1 are associated with distinct developmental disorders, and their location within the gene often correlates with the resulting phenotype. Oncogenic mutations in KRAS also impact its interaction with LZTR1.

Table 1: Distribution of Germline LZTR1 Mutations in Developmental Disorders

| Disorder | Inheritance Pattern | Primary Mutation Type | Typical Location/Effect | Frequency |

| Noonan Syndrome | Autosomal Dominant | Missense | Cluster in the Kelch domains (KT1-4), impairing substrate binding.[8][19][20][21] | Accounts for ~1-3% of Noonan syndrome cases. |

| Autosomal Recessive | Loss-of-function (nonsense, frameshift, splice-site) | Distributed throughout the gene, leading to protein instability or loss.[8][20] | A relatively common cause in unsolved cases where recessive inheritance is suspected.[21] | |

| Schwannomatosis | Autosomal Dominant | Loss-of-function (inactivating) | Distributed throughout the gene.[19] | Found in ~14-38% of familial and sporadic cases (SMARCB1/NF2-negative).[5][7][22] |

Table 2: Interaction of LZTR1 with Wild-Type vs. Oncogenic KRAS Mutants

Quantitative proteomics studies, such as those using proximity labeling (APEX2-MS), have shown that constitutively active KRAS mutants exhibit significantly reduced interaction with LZTR1. This abrogated binding prevents their ubiquitination and degradation, contributing to their oncogenic potential.

| KRAS Variant | Interaction with LZTR1 | Consequence | Reference |

| KRAS (Wild-Type) | Normal | LZTR1-mediated ubiquitination and degradation maintain proteostasis. | [6][12] |

| KRAS (G12D, G13D, Q61H) | Significantly Reduced | Mutants evade LZTR1-mediated degradation, leading to protein accumulation and sustained MAPK signaling. | [1][6][12][13] |

Key Experimental Protocols

Investigating the LZTR1-KRAS axis requires specific biochemical and cell-based assays. The following are detailed methodologies for essential experiments.

Co-Immunoprecipitation (Co-IP) to Verify Protein Interaction

This protocol is used to demonstrate a direct or indirect interaction between LZTR1 and KRAS in a cellular context.[2][23][24]

Methodology:

-

Cell Culture and Lysis:

-

Culture HEK293T cells transiently co-transfected with plasmids expressing tagged versions of LZTR1 (e.g., Myc-LZTR1) and KRAS (e.g., Flag-KRAS).

-

After 24-48 hours, wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).

-

-

Immunoprecipitation (the "Pull-Down"):

-

Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate a portion of the pre-cleared lysate with an antibody against one of the tags (the "bait," e.g., anti-Flag M2 affinity gel) overnight at 4°C with gentle rotation.

-

As a negative control, use a non-specific IgG antibody.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in 2x SDS-PAGE loading buffer for 5-10 minutes.

-

-

Detection:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot analysis using an antibody against the "prey" protein's tag (e.g., anti-Myc antibody) to detect the co-precipitated LZTR1.

-

Probe a separate blot with the anti-Flag antibody to confirm the successful pull-down of the KRAS bait protein.

-

Workflow for Co-Immunoprecipitation

In-Cell Ubiquitination Assay

This assay determines if LZTR1 promotes the ubiquitination of KRAS within cells.[14][18][25]

Methodology:

-

Cell Culture and Transfection:

-

Co-transfect HEK293T cells with expression vectors for Flag-KRAS, Myc-LZTR1, and often a vector for HA-tagged Ubiquitin.

-

-

Proteasome Inhibition:

-

Approximately 4-6 hours before harvesting, treat the cells with a proteasome inhibitor (e.g., 10 µM MG132). This prevents the degradation of ubiquitinated proteins, allowing them to accumulate for easier detection.

-

-

Cell Lysis under Denaturing Conditions:

-

Wash cells with PBS and lyse in a denaturing buffer (e.g., buffer containing 1% SDS). Boil the lysate immediately for 10 minutes to dissociate protein complexes and inactivate deubiquitinating enzymes (DUBs).

-

Dilute the lysate 10-fold with a non-denaturing buffer (e.g., lysis buffer containing 1% Triton X-100 but no SDS) to allow for antibody binding. Centrifuge to clear the lysate.

-

-

Immunoprecipitation of Substrate:

-

Immunoprecipitate the substrate protein (Flag-KRAS) from the diluted lysate using anti-Flag antibody conjugated to beads.

-

-

Washing and Analysis:

-

Wash the beads extensively to remove contaminants.

-

Elute the proteins and analyze by SDS-PAGE and Western blotting.

-

Probe the blot with an anti-HA antibody to detect the high-molecular-weight smear characteristic of polyubiquitinated KRAS. A pan-ubiquitin antibody can also be used.

-

Workflow for In-Cell Ubiquitination Assay

RAS Activity Assay (GTP-Bound RAS Pull-Down)

This assay quantifies the level of active, GTP-bound RAS, which is expected to increase when LZTR1 function is lost.[2]

Methodology:

-

Cell Culture and Stimulation:

-

Culture cells of interest (e.g., cells with LZTR1 knockout vs. wild-type).

-

Serum-starve the cells overnight to synchronize them in a quiescent state with low RAS activity.

-

Stimulate the cells with a growth factor (e.g., EGF or 10% serum) for various time points (e.g., 0, 5, 15, 30 minutes) to induce RAS activation.

-

-

Lysis and Pull-Down:

-

Lyse cells in a buffer containing MgCl2 to maintain the nucleotide-bound state of RAS.

-

Incubate the clarified lysates with beads conjugated to the RAS-binding domain (RBD) of an effector protein like RAF1. The RBD specifically binds to the GTP-bound (active) conformation of RAS.

-

-

Washing and Elution:

-

Wash the beads to remove unbound proteins.

-

Elute the captured active RAS by boiling in SDS-PAGE loading buffer.

-

-

Detection and Quantification:

-

Analyze the eluted proteins by Western blot using a pan-RAS antibody.

-

Run a parallel blot of the total cell lysates ("input") to normalize the amount of pulled-down RAS to the total RAS protein in each sample.

-

Quantify band intensities to determine the relative amount of active RAS.

-

Conclusion and Future Directions

LZTR1 is a bona fide tumor suppressor and a critical regulator of RAS proteostasis. Its role in developmental disorders is directly linked to its function as a substrate adaptor for the CUL3 E3 ligase complex, where it targets KRAS and other RAS-family proteins for degradation. Mutations that either disrupt LZTR1's ability to bind CUL3 or, more commonly in Noonan syndrome, its ability to recognize RAS, lead to an accumulation of active RAS proteins and hyperactivation of the MAPK pathway. Conversely, oncogenic KRAS mutants have evolved to evade this regulatory mechanism by reducing their affinity for LZTR1.

For drug development professionals, the LZTR1-KRAS interface represents a compelling therapeutic target. Strategies aimed at stabilizing this interaction, particularly for oncogenic KRAS mutants, could restore their ubiquitination and degradation. The development of "molecular glue" compounds that enhance the binding between LZTR1 and mutant KRAS is an active area of research and holds promise for treating RAS-driven cancers and potentially mitigating aspects of RASopathies.[3][26] A deeper understanding of the precise structural determinants of this interaction will be paramount to the successful design of such novel therapeutics.

References

- 1. Oncogenic mutations of KRAS modulate its turnover by the CUL3/LZTR1 E3 ligase complex | Life Science Alliance [life-science-alliance.org]

- 2. scispace.com [scispace.com]

- 3. Identification and Characterization of Novel Small-Molecule Enhancers of the CUL3LZTR1 E3 Ligase KRAS Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. neurology.org [neurology.org]

- 8. JCI Insight - Dysregulation of RAS proteostasis by autosomal-dominant LZTR1 mutation induces Noonan syndrome–like phenotypes in mice [insight.jci.org]

- 9. researchgate.net [researchgate.net]

- 10. Mutations in LZTR1 add to the complex heterogeneity of schwannomatosis | Semantic Scholar [semanticscholar.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Oncogenic mutations of KRAS modulate its turnover by the CUL3/LZTR1 E3 ligase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. LZTR1 facilitates polyubiquitination and degradation of RAS-GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. LZTR1 molecular genetic overlap with clinical implications for Noonan syndrome and schwannomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] LZTR1 facilitates polyubiquitination and degradation of RAS-GTPases | Semantic Scholar [semanticscholar.org]

- 18. LZTR1 is a regulator of RAS ubiquitination and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Delineation of dominant and recessive forms of LZTR1‐associated Noonan syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mutations in LZTR1 add to the complex heterogeneity of schwannomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 25. Mutations in LZTR1 drive human disease by dysregulating RAS ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

The Architect of RAS Regulation: A Technical Guide to the Non-Degradative Ubiquitination of KRAS by LZTR1

For Immediate Release

This technical guide provides an in-depth exploration of the crucial role of the E3 ubiquitin ligase adaptor protein, Leucine-zipper-like transcriptional regulator 1 (LZTR1), in the non-degradative ubiquitination of the proto-oncogene KRAS. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell signaling research. Here, we dissect the molecular mechanisms, present key quantitative data, detail essential experimental protocols, and visualize the intricate signaling and experimental workflows.

Executive Summary

The post-translational modification of proteins by ubiquitination is a cornerstone of cellular regulation, extending beyond its canonical role in proteasomal degradation. A prime example of this functional diversity is the non-degradative ubiquitination of KRAS, a small GTPase that is frequently mutated in human cancers. The LZTR1-CUL3 E3 ubiquitin ligase complex is a key mediator of this process, influencing KRAS localization and downstream signaling. This guide synthesizes the current understanding of this critical interaction, providing a comprehensive resource for the scientific community.

The LZTR1-CUL3 E3 Ligase Complex and KRAS

LZTR1 functions as a substrate adaptor for the Cullin-3 (CUL3)-based E3 ubiquitin ligase complex.[1][2][3] This complex is responsible for attaching ubiquitin moieties to specific lysine residues on target proteins. In the context of KRAS, LZTR1 directly recognizes and binds to KRAS, bringing it into proximity with the catalytic machinery of the CUL3 ligase. This interaction is crucial for the subsequent ubiquitination of KRAS.[4]

Mutations in LZTR1 are associated with developmental disorders such as Noonan syndrome and an increased risk for certain cancers, highlighting its critical role in cellular homeostasis.[5] The loss of functional LZTR1 leads to dysregulated RAS-MAPK pathway signaling, a common driver of tumorigenesis.[6]

Mechanism of Non-Degradative Ubiquitination

While ubiquitination is often a signal for protein degradation, the LZTR1-mediated ubiquitination of KRAS is primarily non-degradative.[7] Instead of targeting KRAS to the proteasome, this modification appears to regulate its localization and signaling activity. Specifically, ubiquitination can alter the association of KRAS with the plasma membrane, thereby modulating its ability to engage with downstream effectors.[5] Some studies suggest that LZTR1 can also promote the polyubiquitination and subsequent degradation of RAS proteins, indicating a context-dependent regulatory mechanism.[8]

Quantitative Data on the LZTR1-KRAS Interaction

The interaction between LZTR1 and KRAS is dynamic and influenced by the mutational status of KRAS. Oncogenic mutations in KRAS, particularly at hotspots like G12, G13, and Q61, have been shown to abrogate or significantly reduce the association with LZTR1.[9][10][11] This disruption of the regulatory ubiquitination process is a key factor in the sustained activation of mutant KRAS.

Table 1: Differential Interaction of LZTR1 with Wild-Type and Mutant KRAS

| KRAS Status | LZTR1 Interaction Level (Relative to WT) | Method | Reference |

| Wild-Type (WT) | High | APEX2 Proximity Labeling | [9][10] |

| G12D Mutant | Reduced | APEX2 Proximity Labeling | [9][10] |

| G13D Mutant | Reduced | APEX2 Proximity Labeling | [9][10] |

| Q61H Mutant | Reduced | APEX2 Proximity Labeling | [9][10] |

Table 2: KRAS Protein Half-Life

Cycloheximide (CHX) chase assays are employed to determine the half-life of proteins by inhibiting new protein synthesis.[12][13][14] Studies have shown that the half-life of wild-type KRAS is significantly influenced by the presence of functional LZTR1, while oncogenic KRAS mutants exhibit increased stability.[7]

| KRAS Status | Condition | Approximate Half-life | Reference |

| Wild-Type (WT) | LZTR1 present | Shorter | [7] |

| Wild-Type (WT) | LZTR1 absent/mutated | Longer | [7] |

| G12D/G13D/Q61H Mutants | LZTR1 present | Longer (more stable) | [7] |

Note: Specific half-life values can vary between cell lines and experimental conditions.

Table 3: Downstream MAPK Pathway Activation

The ubiquitination of KRAS by LZTR1 serves to negatively regulate the RAS-MAPK signaling cascade. Loss of LZTR1 function leads to increased phosphorylation of downstream effectors like ERK.[9][15]

| Condition | p-ERK Levels (Relative to Control) | Method | Reference |

| LZTR1 Knockdown/Knockout | Increased | Western Blot | [9][15] |

| Mutant KRAS Expression | Increased | Western Blot | [9][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the non-degradative ubiquitination of KRAS by LZTR1.

Co-Immunoprecipitation (Co-IP) of LZTR1 and KRAS

This protocol is designed to verify the interaction between LZTR1 and KRAS in a cellular context.

Materials:

-

Cells expressing epitope-tagged LZTR1 (e.g., Myc-LZTR1) and KRAS (e.g., FLAG-KRAS)

-

Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Anti-FLAG antibody (for immunoprecipitation)

-

Anti-Myc antibody (for detection)

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

Western blot apparatus and reagents

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer.

-

Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-FLAG antibody to the cleared lysate and incubate with gentle rotation at 4°C to form immune complexes.

-

Capture: Add protein A/G magnetic beads to the lysate and incubate to capture the immune complexes.

-

Washing: Pellet the beads using a magnetic stand and wash them multiple times with Wash Buffer to remove non-specific proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in Elution Buffer and heating.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Myc antibody to detect co-immunoprecipitated LZTR1.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination of KRAS by the LZTR1-CUL3 complex in a cell-free system.

Materials:

-

Recombinant purified proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D family), Ubiquitin, LZTR1, CUL3/RBX1, and KRAS.

-

Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT)

-

SDS-PAGE and Western blot reagents

-

Anti-KRAS and anti-ubiquitin antibodies

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the Ubiquitination Reaction Buffer with E1, E2, ubiquitin, and the LZTR1/CUL3/RBX1 complex.

-

Substrate Addition: Add purified KRAS to the reaction mixture.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Separate the reaction products by SDS-PAGE and analyze by Western blotting. Probe with an anti-KRAS antibody to detect ubiquitinated forms of KRAS (which will appear as higher molecular weight bands or a smear) and with an anti-ubiquitin antibody to confirm the presence of ubiquitin chains.

Tandem Ubiquitin Binding Entity (TUBE) Assay

TUBEs are engineered proteins with high affinity for polyubiquitin chains, used to enrich for ubiquitinated proteins from cell lysates.[2][16][17][18]

Materials:

-

Cell lysate from cells expressing the proteins of interest

-

TUBE-conjugated resin (e.g., agarose or magnetic beads)

-

Lysis Buffer (supplemented with deubiquitinase inhibitors like NEM and PR-619)

-

Wash Buffer (e.g., TBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

Western blot reagents

Procedure:

-

Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors to preserve ubiquitin chains.

-

Enrichment: Incubate the cleared cell lysate with TUBE-conjugated resin with gentle rotation at 4°C.

-

Washing: Pellet the resin and wash extensively with Wash Buffer to remove non-ubiquitinated proteins.

-

Elution: Elute the captured ubiquitinated proteins by boiling the resin in Elution Buffer.

-

Analysis: Analyze the eluate by SDS-PAGE and Western blotting with an antibody specific for KRAS to detect its ubiquitinated forms.

Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and workflows discussed in this guide.

Caption: LZTR1-mediated KRAS ubiquitination pathway.

Caption: Co-Immunoprecipitation experimental workflow.

Caption: In vitro ubiquitination assay workflow.

Conclusion

The non-degradative ubiquitination of KRAS by the LZTR1-CUL3 E3 ligase complex represents a sophisticated regulatory mechanism that fine-tunes the activity of a pivotal signaling protein. Understanding the intricacies of this process, from the molecular interactions to the downstream cellular consequences, is paramount for developing novel therapeutic strategies targeting RAS-driven cancers. This technical guide provides a foundational resource for researchers dedicated to unraveling the complexities of the ubiquitin code in cancer biology. By leveraging the quantitative data, detailed protocols, and visual aids presented herein, the scientific community can further advance our knowledge and accelerate the development of innovative cancer therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. lifesensors.com [lifesensors.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. LZTR1 is a regulator of RAS ubiquitination and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a High-throughput NanoBRET Screening Platform to Identify Modulators of the RAS/RAF Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. LZTR1 facilitates polyubiquitination and degradation of RAS-GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oncogenic mutations of KRAS modulate its turnover by the CUL3/LZTR1 E3 ligase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Cycloheximide chase - Wikipedia [en.wikipedia.org]

- 13. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tandem Ubiquitin Binding Entities (TUBEs) as Tools to Explore Ubiquitin-Proteasome System and PROTAC Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lifesensors.com [lifesensors.com]

- 18. Tandem Ubiquitin Binding Entities (TUBEs) as Tools to Explore Ubiquitin-Proteasome System and PROTAC Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

Exploring the Substrate Specificity of the LZTR1-CUL3 Ligase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract